molecular formula C11H5ClF3N3 B12963792 4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline

4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline

Cat. No.: B12963792
M. Wt: 271.62 g/mol
InChI Key: WDMJSBQVRITOBG-UHFFFAOYSA-N
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Description

4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by the presence of a chloro group at the 4th position and a trifluoromethyl group at the 8th position on the imidazoquinoxaline ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The presence of the chloro and trifluoromethyl groups can influence the oxidation reactions.

    Reduction: Reduction reactions can modify the functional groups on the imidazoquinoxaline ring.

    Substitution: The chloro group at the 4th position is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. Its ability to act as a corrosion inhibitor and its potential in antifungal and anticancer applications further distinguish it from similar compounds .

Properties

Molecular Formula

C11H5ClF3N3

Molecular Weight

271.62 g/mol

IUPAC Name

4-chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline

InChI

InChI=1S/C11H5ClF3N3/c12-9-10-16-3-4-18(10)8-5-6(11(13,14)15)1-2-7(8)17-9/h1-5H

InChI Key

WDMJSBQVRITOBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N3C=CN=C3C(=N2)Cl

Origin of Product

United States

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